molecular formula C17H23FN4O3 B12133264 N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide

Cat. No.: B12133264
M. Wt: 350.4 g/mol
InChI Key: JEKUVKTWOQWHIS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is a complex organic compound that features a fluorophenyl group, a morpholinylcarbonyl group, and a piperazinylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield N-(4-fluorophenyl)-2-piperazinylacetamide. Finally, the morpholinylcarbonyl group is introduced through a reaction with morpholine-4-carbonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate binding sites and molecular interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects .

Industry

In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • N-(4-(6,7-dimethoxyquinolin-4-yloxy)phenyl)-N’-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Uniqueness

N-(4-fluorophenyl)-2-[4-(morpholin-4-ylcarbonyl)piperazinyl]acetamide is unique due to its combination of a fluorophenyl group and a morpholinylcarbonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H23FN4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C17H23FN4O3/c18-14-1-3-15(4-2-14)19-16(23)13-20-5-7-21(8-6-20)17(24)22-9-11-25-12-10-22/h1-4H,5-13H2,(H,19,23)

InChI Key

JEKUVKTWOQWHIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

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